![molecular formula C16H23ClO B14203902 1-[3-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-39-6](/img/structure/B14203902.png)
1-[3-(2-Chloroethyl)phenyl]octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C16H23ClO and a molecular weight of 266.81 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octan-1-one chain. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-[3-(2-Chloroethyl)phenyl]octan-1-one typically involves electrophilic aromatic substitution reactions. One common method includes the alkylation of a phenyl ring with a 2-chloroethyl group, followed by the attachment of an octan-1-one chain . The reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(2-Chloroethyl)phenyl]octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(2-Chloroethyl)phenyl]octan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloroethyl)phenyl]octan-1-one involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ketone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(2-Chloroethyl)phenyl]octan-1-one can be compared with similar compounds such as:
1-[3-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.
1-[3-(2-Chloroethyl)phenyl]hexan-1-one: Similar structure but with a hexan-1-one chain instead of octan-1-one.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .
Properties
CAS No. |
841251-39-6 |
|---|---|
Molecular Formula |
C16H23ClO |
Molecular Weight |
266.80 g/mol |
IUPAC Name |
1-[3-(2-chloroethyl)phenyl]octan-1-one |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-10-16(18)15-9-7-8-14(13-15)11-12-17/h7-9,13H,2-6,10-12H2,1H3 |
InChI Key |
BDKHPIIVRVAGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=CC(=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


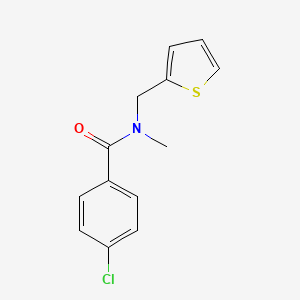
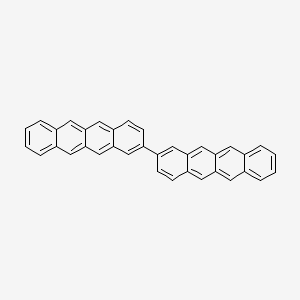
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
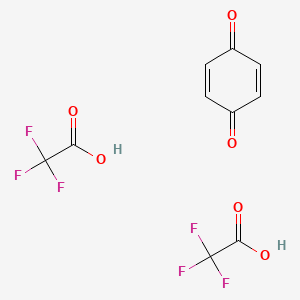
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)

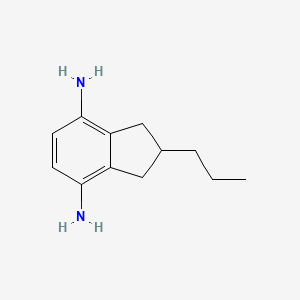
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

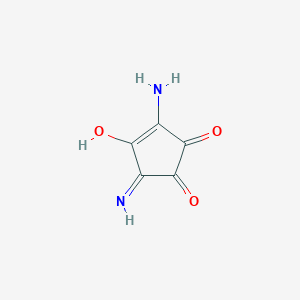
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)

